molecular formula C19H20BrN3O3S B2501398 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide CAS No. 422288-50-4

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide

Cat. No. B2501398
CAS RN: 422288-50-4
M. Wt: 450.35
InChI Key: QJFARHGKIDDVHK-UHFFFAOYSA-N
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Description

The compound of interest, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide, is a derivative of the quinazolinone family. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antiviral and cytotoxic properties. The presence of a bromine atom at the 6-position and a sulfanyl group at the 2-position on the quinazolinone core structure is significant, as these substitutions can greatly influence the compound's biological activity and interaction with biological targets .

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related 6-bromo-quinazolinones has been reported. These compounds are typically synthesized through a condensation reaction involving a benzoxazinone precursor and various amines, such as trimethoprim, pyrimethamine, and lamotrigine. The synthesis process is followed by structural confirmation using techniques like IR, (1)H-NMR, mass spectrometry, and elemental analysis . This suggests that a similar synthetic route could potentially be employed for the compound of interest, with appropriate modifications to incorporate the hexanamide and furan-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic core consisting of fused benzene and pyrimidine rings. The substitution of functional groups on this core structure, such as the bromine atom and the sulfanyl group, is crucial for the biological activity of these compounds. The molecular structure is typically confirmed using spectroscopic methods, which provide information about the functional groups present and the overall molecular framework .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions due to their reactive sites. The bromine atom, for instance, can participate in nucleophilic substitution reactions, while the sulfanyl group can be involved in oxidation-reduction reactions. These reactions can be exploited to further modify the quinazolinone core and create derivatives with potentially enhanced or altered biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. These properties are important for the compound's application in biological systems, as they affect its bioavailability and interaction with biological targets. The compound's radiochemical purity and specific activity are also critical parameters, especially when labeled isotopes are used for tracing or imaging purposes, as seen in the synthesis of labeled forms of related compounds .

Scientific Research Applications

Antiviral Activities

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, closely related to the compound , were synthesized using microwave-assisted techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A strains and severe acute respiratory syndrome corona, among others. The synthesized compounds exhibited potential antiviral properties, indicating their relevance in the development of antiviral agents (Selvam et al., 2007).

Antimicrobial Properties

Research into quinazolinone derivatives also explores their antimicrobial capabilities. Novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones were synthesized and exhibited significant antibacterial and antifungal activities, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Patel & Patel, 2010).

Synthesis and Structural Studies

The synthesis and structural elucidation of quinazolinone derivatives are key areas of research, providing insights into their chemical properties and potential applications. For instance, a study detailed the synthesis of a quinazolinone derivative, providing a foundation for further investigation into its applications in medicinal chemistry and drug design (Sun et al., 2021).

Anti-inflammatory and Dual Action Ligands

Quinazoline derivatives have been identified as potent human histamine H4 receptor inverse agonists, displaying considerable affinity for the human histamine H1 receptor as well. This dual-action profile suggests potential therapeutic benefits in anti-inflammatory and other medical applications (Smits et al., 2008).

properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S/c20-13-7-8-16-15(11-13)18(25)23(19(27)22-16)9-3-1-2-6-17(24)21-12-14-5-4-10-26-14/h4-5,7-8,10-11H,1-3,6,9,12H2,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFARHGKIDDVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide

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